molecular formula C19H25N3O3 B12174892 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12174892
M. Wt: 343.4 g/mol
InChI Key: JYSRULWQCFFFQX-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the azepane ring and the dimethoxyphenyl group in its structure suggests that it might exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones.

    Introduction of the Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Azepane Ring: This can be done through nucleophilic substitution reactions where the azepane ring is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which might include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Azepane-containing Compounds: Molecules that include the azepane ring.

    Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group.

Uniqueness

The uniqueness of 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one lies in its specific combination of structural features, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H25N3O3/c1-24-17-9-7-15(13-18(17)25-2)16-8-10-19(23)22(20-16)14-21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12,14H2,1-2H3

InChI Key

JYSRULWQCFFFQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCCC3)OC

Origin of Product

United States

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